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molecular formula C14H21N3O B8590631 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone

Cat. No. B8590631
M. Wt: 247.34 g/mol
InChI Key: LBQKKAJFYZWDQS-UHFFFAOYSA-N
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Patent
US06958340B2

Procedure details

To a solution of tert-butyl 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylphenylcarbamate (306 mg, 0.88 mmol) in CH2Cl2 (4 mL) was added TFA (4 mL) at room temperature. After 2 hours the mixture was concentrated. The residue was taken up in saturated NaHCO3 and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylaniline as a white solid. 1H-NMR (300 MHz, CDCl3) δ 6.52 (s, 1H), 6.48 (s, 1H), 6.43 (s, 1H), 3.62 (m, 4H), 3.45 (m, 2H), 3.39 (s, 2H), 2.40 (m, 4H), 2.25 (s, 3H), 2.08 (s, 3H).
Name
tert-butyl 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylphenylcarbamate
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:12]=[C:13]([NH:18]C(=O)OC(C)(C)C)[CH:14]=[C:15]([CH3:17])[CH:16]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:12]=[C:13]([CH:14]=[C:15]([CH3:17])[CH:16]=2)[NH2:18])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
tert-butyl 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylphenylcarbamate
Quantity
306 mg
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)CC=1C=C(C=C(C1)C)NC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 hours the mixture was concentrated
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CC=1C=C(N)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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